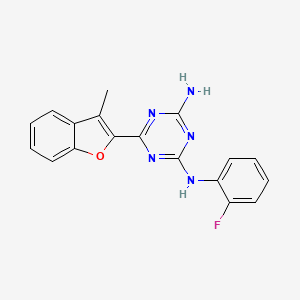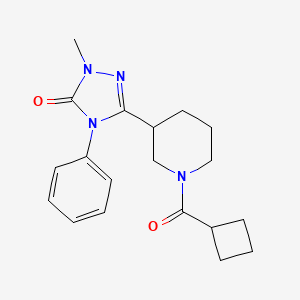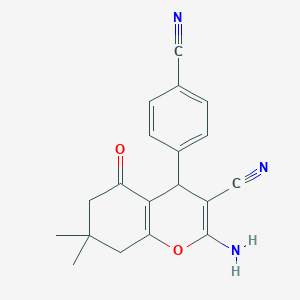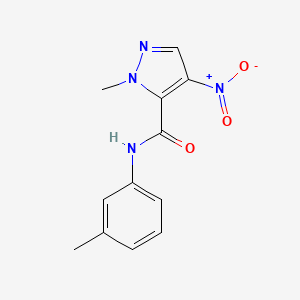![molecular formula C28H20Br4N2O2 B11110007 2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11110007.png)
2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(4,6-dibromophenol) is a complex organic compound characterized by its biphenyl structure with dimethyl and dibromophenol substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{(3,3’-dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(4,6-dibromophenol) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of 3,3’-dimethylbiphenyl-4,4’-diyl with appropriate reagents.
Introduction of Nitrilo Groups: The nitrilo groups are introduced via a condensation reaction with methylene compounds under controlled conditions.
Bromination: The final step involves the bromination of the phenol groups to achieve the dibromophenol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-{(3,3’-dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(4,6-dibromophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrilo groups to amines under suitable conditions.
Substitution: The bromine atoms in the dibromophenol groups can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2,2’-{(3,3’-dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(4,6-dibromophenol) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-{(3,3’-dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(4,6-dibromophenol) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-{(3,3’-dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(6-methoxyphenol)
- **2,2’-{(3,3’-dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(4-nitrophenol)
Uniqueness
2,2’-{(3,3’-dimethylbiphenyl-4,4’-diyl)bis[nitrilo({E})methylylidene]}bis(4,6-dibromophenol) is unique due to its dibromophenol groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The presence of bromine atoms enhances its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C28H20Br4N2O2 |
|---|---|
Molecular Weight |
736.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[[4-[4-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C28H20Br4N2O2/c1-15-7-17(3-5-25(15)33-13-19-9-21(29)11-23(31)27(19)35)18-4-6-26(16(2)8-18)34-14-20-10-22(30)12-24(32)28(20)36/h3-14,35-36H,1-2H3 |
InChI Key |
UIQGHMLZYREZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Br)O)C)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide](/img/structure/B11109939.png)
![2-(4-bromophenoxy)-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11109947.png)
![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11109951.png)

![N-(furan-3-ylmethyl)-N'-(4-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11109960.png)
![Diethyl 4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl)dibenzoate](/img/structure/B11109964.png)
![7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109967.png)
![2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B11109979.png)
![N'-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11109985.png)
![4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate](/img/structure/B11109988.png)

